molecular formula C6H4N4 B3354902 Pyridino(3,2-e)1,2,4-triazine CAS No. 6133-44-4

Pyridino(3,2-e)1,2,4-triazine

Cat. No.: B3354902
CAS No.: 6133-44-4
M. Wt: 132.12 g/mol
InChI Key: GUODQFHMIYUCLH-UHFFFAOYSA-N
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Description

Pyridino(3,2-e)1,2,4-triazine is a type of heterocyclic compound. Heterocyclic compounds are fundamental to biology and medicine, and many pharmaceutical products that mimic natural products with biological activity are heterocyclic in nature . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Synthesis Analysis

1,2,4-Triazines have been identified as versatile dienes participating in the inverse electron-demand Diels–Alder reaction with strained dienophiles . A systematic study on the reactivity of various 1,2,4-triazines with trans-cyclooctenes showed that the structure of both the triazine and the dienophile significantly affect the reaction rate . Another synthesis method involves the reaction of triazine with activated alkene in a hetero-Diels-Alder fashion .


Chemical Reactions Analysis

1,2,4-Triazines have been identified as versatile dienes participating in the inverse electron-demand Diels–Alder reaction with strained dienophiles . The structure of both the triazine and the dienophile significantly affect the reaction rate . The advantage of the reaction is that all the substituents from the triazine ring are retained in the final pyridine, while new substituents are not introduced .

Future Directions

The C-2 and C-7 positions of pyrrolo[2,1-f][1,2,4]triazine have not been explored yet for VEGFR2, EGFR, or c-Met selectivity . In contrast, the substitution at C-2 and C-7 positions of pyrrolo[2,1-f][1,2,4]triazine plays an important role to develop ALK selective inhibitors . This suggests potential future directions for the development of Pyridino(3,2-e)1,2,4-triazine derivatives.

Properties

IUPAC Name

pyrido[3,2-e][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-2-5-6(7-3-1)10-9-4-8-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUODQFHMIYUCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210244
Record name Pyridino(3,2-e)1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6133-44-4
Record name Pyridino(3,2-e)1,2,4-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006133444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridino(3,2-e)1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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